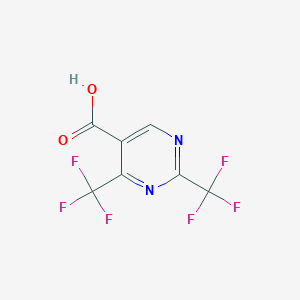

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid

Descripción general

Descripción

2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H2F6N2O2 and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with a carboxylic acid functional group at the 5-position. It is a solid at room temperature and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired carboxylic acid product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of specialized equipment and catalysts can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent conditions. For example, reactions with ethanol in the presence of sulfuric acid or DCC (dicyclohexylcarbodiimide) yield the corresponding ethyl ester .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | 75–85% |

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), producing 2,4-bis(trifluoromethyl)pyrimidine. The reaction is catalyzed by copper or palladium complexes in polar aprotic solvents like DMF.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Decarboxylation | 180°C, Cu(OAc)₂, DMF | 2,4-Bis(trifluoromethyl)pyrimidine | CO₂ evolution observed |

Nucleophilic Substitution

The carboxylic acid group can be replaced by nucleophiles such as amines. For instance, reaction with 3,5-bis(trifluoromethyl)aniline in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms the corresponding amide .

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Amide Formation | EDCI, HOBt, DIPEA | N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | Enzyme inhibition studies |

Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous THF. This yields 5-(hydroxymethyl)-2,4-bis(trifluoromethyl)pyrimidine, a precursor for further functionalization .

| Reaction | Reagents | Product | Key Data |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | 5-(Hydroxymethyl)-2,4-bis(trifluoromethyl)pyrimidine | Isolated yield: 60–70% |

Acid-Base Reactions

The compound’s carboxylic acid group (pKa ≈ 1.28 ) readily deprotonates in basic media, forming water-soluble salts. For example, treatment with NaOH yields the sodium salt, enhancing solubility for aqueous-phase reactions .

Comparative Reactivity

The trifluoromethyl groups impart electron-withdrawing effects, stabilizing the pyrimidine ring and directing electrophilic substitution to the 5-position. This contrasts with non-fluorinated analogs, which show broader reactivity patterns .

Table: Reactivity Comparison with Analogous Compounds

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | Cyclopropyl, CF₃ | Lower thermal stability; prone to ring-opening |

| 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid | SCH₃ | Enhanced nucleophilic substitution at sulfur |

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid is utilized in drug development due to its structural characteristics that enhance biological activity.

Key Uses :

- Antiviral Agents : The compound has shown promise in the development of antiviral medications by acting as an inhibitor of viral replication mechanisms.

- Anticancer Research : Studies have indicated its potential in targeting specific cancer cell lines through modulation of metabolic pathways.

Case Study :

A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited significant activity against certain cancer types, demonstrating its relevance in oncology research .

Agrochemical Applications

The compound is also explored in the agrochemical sector for its herbicidal properties.

Key Uses :

- Herbicides : Its trifluoromethyl groups enhance lipophilicity, allowing for better absorption and efficacy as a herbicide.

Data Table: Herbicidal Activity

| Compound | Activity Level | Target Species |

|---|---|---|

| This compound | High | Various broadleaf weeds |

| Derivative A | Moderate | Grasses |

| Derivative B | Low | Perennial weeds |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Key Uses :

- Chemical Intermediates : It is employed in the synthesis of various fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Key Uses :

- Fluorinated Polymers : Its incorporation into polymer matrices enhances thermal stability and chemical resistance.

Electronic Devices

Recent studies suggest applications in electronic devices due to its dielectric properties.

Key Uses :

- Dielectric Materials : The compound's stability under electrical stress makes it a candidate for advanced electronic applications.

Mecanismo De Acción

The mechanism of action of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparación Con Compuestos Similares

- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

- 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, this compound is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 188781-46-6) is a synthetic compound with significant implications in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H2F6N2O2

- Molecular Weight : 260.09 g/mol

- Structure : The compound features two trifluoromethyl groups attached to a pyrimidine ring, which enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl groups significantly enhance the compound's binding affinity to enzymes. This can lead to inhibition or modulation of enzymatic activity, particularly in pathways related to inflammation and cancer .

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, which is crucial for interactions with proteins and other macromolecules.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. For example:

-

Inhibition of COX Enzymes : In vitro assays have shown that certain derivatives suppress the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported as follows:

Compound IC50 (COX-1) IC50 (COX-2) 3b 19.45 μM 42.1 μM 4b 26.04 μM 31.4 μM 4d 28.39 μM 23.8 μM

These results indicate that modifications to the pyrimidine structure can lead to enhanced anti-inflammatory effects .

Anticancer Activity

The compound has also shown potential anticancer activities:

-

Cell Line Studies : In vitro tests against various cancer cell lines (e.g., PC3, K562, HeLa) revealed inhibition rates ranging from 0% to approximately 64% at a concentration of 5 µg/ml. Notably, several derivatives exhibited moderate anticancer activities against PC3 cells with inhibition rates such as:

Compound Inhibition Rate (%) 5l 64.20 5n 51.71 5o 50.52

These findings suggest that structural modifications can influence the efficacy of these compounds against cancer cells .

Antifungal Activity

In addition to its anti-inflammatory and anticancer properties, the compound has demonstrated antifungal activity:

-

In Vitro Testing : Compounds derived from trifluoromethyl pyrimidines displayed significant antifungal activity against pathogens like Botrytis cinerea. For instance:

Compound Inhibition Rate (%) 5b 96.76 5j 96.84 5l 100

These results indicate that certain derivatives are comparable or superior to established antifungal agents like tebuconazole .

Case Studies

-

Inflammation Models : A study involving carrageenan-induced paw edema in rats showed that specific pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, with effective doses calculated as follows:

- ED50 Values :

- Compound A: ED50 = 11.60 μM

- Compound B: ED50 = 8.23 μM

- Indomethacin: ED50 = 9.17 μM

- ED50 Values :

- Cancer Cell Line Response : Another study assessed the response of various cancer cell lines to pyrimidine derivatives and found significant variations in efficacy based on structural modifications.

Propiedades

IUPAC Name |

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKDOFTFCXTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441503 | |

| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-46-6 | |

| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.